molecular formula C11H14BrNO2 B11807085 N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine

N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine

Cat. No.: B11807085
M. Wt: 272.14 g/mol
InChI Key: MQXWONUKCVFWKS-UHFFFAOYSA-N
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Description

N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine (CAS 1340088-20-1) is a small molecule building block featuring a 2,3-dihydrobenzo[b][1,4]dioxine core, a privileged scaffold in medicinal chemistry. With a molecular formula of C11H14BrNO2 and a molecular weight of 272.14 g/mol, this compound is supplied with a documented purity of 97% . The 1,4-benzodioxine scaffold is a recognized pharmacophore in drug discovery, and derivatives based on this structure have been identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair and a validated anticancer drug target . For instance, research has shown that simple 1,4-benzodioxine carboxamide derivatives can exhibit PARP1 inhibitory activity (IC50 = 5.8 µM), and chemical optimization of this core can lead to significantly more potent inhibitors . This suggests that our bromo- and amine-functionalized building block is a valuable intermediate for constructing novel compounds for targeted cancer therapy research, particularly in the development of PARP inhibitors. The bromine atom on the aromatic ring and the ethylamine side chain provide versatile handles for further synthetic modification via cross-coupling reactions and amide bond formation, allowing researchers to rapidly create diverse compound libraries for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

N-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]ethanamine

InChI

InChI=1S/C11H14BrNO2/c1-2-13-7-8-5-10-11(6-9(8)12)15-4-3-14-10/h5-6,13H,2-4,7H2,1H3

InChI Key

MQXWONUKCVFWKS-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC2=C(C=C1Br)OCCO2

Origin of Product

United States

Preparation Methods

Cyclization of Dihydroxybenzene Derivatives

A common approach involves alkylating 2,3-dihydroxybenzoic acid derivatives with 1,2-dibromoethane. For example, methyl 2,3-dihydroxybenzoate (13 ) undergoes alkylation with 1,2-dibromoethane in the presence of potassium carbonate to yield the cyclized ester 14 (Scheme 1). Hydrolysis of 14 with lithium hydroxide produces the carboxylic acid, which is subsequently converted to carboxamide derivatives. Bromination at the 7-position is achieved using nitric acid and trifluoroacetic acid.

Key Data :

  • Yield : 40–60% for cyclization steps.

  • Conditions : Reflux in polar aprotic solvents (e.g., DMF) with K2CO3.

Lithium-Halogen Exchange for Ring Closure

An alternative method employs n-butyllithium (n-BuLi) to induce cyclization in dibromo-substituted precursors. For instance, treating 1,3-dibromo-2-(2-bromoethoxy)benzene with n-BuLi at −78°C generates a benzyne intermediate, which cyclizes to form 7-bromo-2,3-dihydrobenzo[b]dioxin.

Key Data :

  • Yield : 78%.

  • Conditions : THF/hexane solvent system at −78°C.

Introduction of the C6-Methyl Group

Friedel-Crafts Alkylation

Direct alkylation at the 6-position is challenging due to the electron-withdrawing effects of the dioxane oxygen atoms. However, Friedel-Crafts acylation using acetyl chloride and AlCl3 introduces a ketone group, which is subsequently reduced to a methylene unit. For example, 1-(7-bromo-2,3-dihydrobenzo[b]dioxin-6-yl)ethan-1-one (2 ) is reduced with NaBH4/BF3·Et2O to yield the corresponding alcohol, followed by dehydration to the alkene and hydrogenation to the methyl group.

Key Data :

  • Intermediate Ketone : 1-(7-Bromo-2,3-dihydrobenzo[b]dioxin-6-yl)ethan-1-one (PubChem CID: 2735568).

  • Reduction Yield : 70–85%.

Directed Ortho-Metalation

Functionalization to Ethanamine

Reductive Amination of Ketone Intermediates

The ketone intermediate 2 undergoes reductive amination with ethylamine. Condensation in methanol with ammonium acetate forms the imine, which is reduced using NaBH3CN to yield N-((7-bromo-2,3-dihydrobenzo[b]dioxin-6-yl)methyl)ethanamine.

Key Data :

  • Conditions : MeOH, NH4OAc, 24h, RT.

  • Yield : 65–75%.

Nucleophilic Substitution of Benzylic Halides

Introducing a benzylic bromide via free-radical bromination (e.g., N-bromosuccinimide, light) allows displacement with ethylamine. For example, treating 7-bromo-6-(bromomethyl)-2,3-dihydrobenzo[b][1,dioxin with excess ethylamine in THF affords the target compound.

Key Data :

  • Yield : 50–60%.

  • Side Products : Over-alkylation minimized using excess amine.

Optimization Challenges and Solutions

Regioselective Bromination

Bromination at the 7-position is critical. Using directed ortho-metalation (DoM) with a Boc-directed group ensures precise placement, as demonstrated in analogues.

Stability of Amine Intermediates

Primary amines are prone to oxidation. Protecting the amine as a Boc-carbamate during synthesis prevents degradation, with final deprotection using HCl/MeOH.

Low Yields in Knoevenagel Condensation

Attempts to introduce unsaturated side chains via Knoevenagel condensation yielded <10% product due to weak C2-acidity. Microwave irradiation in acetic anhydride/triethylamine marginally improved yields to 15%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 1.25 (t, 3H, CH2CH3), 2.75 (q, 2H, CH2NH2), 3.15 (t, 2H, OCH2), 4.25 (t, 2H, OCH2), 6.90 (s, 1H, ArH), 7.10 (s, 1H, ArH).

  • LC-MS (ESI) : m/z 313 [M+H]+.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O gradient) confirmed >95% purity for final products .

Chemical Reactions Analysis

Types of Reactions

N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaN3 in dimethylformamide (DMF) or KCN in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

Enzyme Inhibition

Research has indicated that derivatives of compounds similar to N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine exhibit significant enzyme inhibitory properties. For instance:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have been studied for their potential to inhibit acetylcholinesterase, an enzyme crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Inhibitors can enhance neurotransmitter levels, thereby improving cognitive function .

Antidiabetic Potential

The compound has been evaluated for its potential as an inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibiting this enzyme can help manage blood sugar levels in Type 2 diabetes mellitus (T2DM). Studies on related compounds have shown promising results in reducing postprandial glucose levels .

Anticancer Activity

Research into the cytotoxic effects of similar compounds suggests that they may selectively target cancer cells while sparing normal cells. The mechanism often involves the induction of apoptosis in cancer cell lines .

Case Study 1: Enzyme Inhibition

A study conducted on a series of sulfonamide derivatives derived from 2,3-dihydrobenzo[1,4]dioxin highlighted their inhibitory effects on alpha-glucosidase and acetylcholinesterase. The synthesized compounds were tested against these enzymes and showed effective inhibition rates that suggest their potential use in treating T2DM and Alzheimer's disease .

Case Study 2: Anticancer Properties

In vitro studies on structurally related compounds revealed significant cytotoxicity against various cancer cell lines. For example, compounds with similar moieties demonstrated IC50 values indicating potent activity against breast cancer cells while exhibiting lower toxicity towards normal fibroblast cells .

Mechanism of Action

The mechanism of action of N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from other benzodioxan and ethanamine derivatives. Below is a systematic comparison based on substituents, biological activity, and physicochemical properties.

Structural Analogues in the NBOMe Series

25B-NBOMe (2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine):

  • Key Differences :
    • Bromine at the 4-position of the phenyl ring vs. 7-position on the benzodioxin core.
    • Additional methoxy groups at 2,5-positions and a 2-methoxybenzyl group on the amine.
  • Biological Activity: 25B-NBOMe is a potent serotonin 5-HT₂A receptor agonist with high hallucinogenic potency (EC₅₀ ~0.1 nM) but significant toxicity (LD₅₀ ~0.3 mg/kg in rodents) . The absence of methoxy groups in the target compound likely reduces receptor affinity and toxicity.

25I-NBOMe (4-iodo analogue):

  • Key Differences : Iodine (larger halogen) vs. bromine; similar substitution pattern.
  • Activity : Higher lipophilicity due to iodine increases blood-brain barrier penetration, enhancing psychoactive effects .

Antiviral Benzodioxan-Ethanamine Derivatives

Compound 14 (1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-fluorobenzyl)ethan-1-amine):

  • Key Differences : Fluorobenzyl substitution vs. brominated benzodioxin core.
  • Activity : Exhibits inhibitory activity against Venezuelan equine encephalitis virus (IC₅₀ ~5 µM) . The bromine in the target compound may enhance hydrophobic interactions with viral targets but could reduce solubility.

Compound 15 (3-trifluoromethylbenzyl analogue):

  • Key Differences : Trifluoromethyl group increases electronegativity and metabolic stability.
  • Activity : Lower yield (11%) compared to Compound 14 (22%), suggesting steric challenges in synthesis .

Brominated Benzodioxan Derivatives

2-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid (CAS: 98947-00-3):

  • Key Differences : Acetic acid substituent vs. ethanamine.
  • Physicochemical Properties : Higher polarity (logP ~1.5) due to the carboxylic acid group, reducing blood-brain barrier permeability compared to the target compound (estimated logP ~2.8) .

5-(Bromomethyl)-7-fluoro-2,3-dihydrobenzo[b][1,4]dioxine (CAS: 883001-22-7):

  • Key Differences : Fluorine at 7-position and bromomethyl side chain.
  • Reactivity : Bromomethyl groups are more electrophilic, enabling nucleophilic substitution reactions, unlike the stable ethanamine group in the target compound .

Ethylamine/Methylamine Analogues

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine (CAS: 900640-65-5):

  • Key Differences : Lacks the 7-bromo substituent.
  • Activity : Reduced steric bulk and electron-withdrawing effects may lower binding affinity to targets requiring halogen interactions .

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine (CAS: 613656-45-4):

  • Key Differences : Shorter methylamine chain vs. ethylamine.
  • Physicochemical Properties : Lower molecular weight (179.22 g/mol) and higher solubility in aqueous media compared to the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Activity/Toxicity Evidence Source
N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine 7-Br, CH₂CH₂NH₂ 280.14 Not reported; structural analogue data
25B-NBOMe 4-Br, 2,5-OCH₃, 2-OCH₃-benzyl 340.23 5-HT₂A agonist (EC₅₀ ~0.1 nM)
Compound 14 6-benzodioxin, 3-F-benzyl 288.14 Antiviral (IC₅₀ ~5 µM)
2-(7-Bromo-...dioxin-6-yl)acetic acid 7-Br, CH₂COOH 273.12 Not reported

Table 2: Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Halogen Influence
Target Compound 2.8 <1 (DMSO) Bromine enhances hydrophobicity
25B-NBOMe 3.5 0.5 (DMSO) Bromine/methoxy groups increase logP
Compound 14 2.5 10 (DMSO) Fluorine improves solubility
2-(7-Bromo...dioxin-6-yl)acetic acid 1.5 >20 (Water) Carboxylic acid enhances solubility

Biological Activity

N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C11_{11}H14_{14}BrN O2_2
  • Molecular Weight : 272.14 g/mol
  • CAS Number : 1340088-20-1

The structure features a brominated benzo[d]dioxin moiety, which is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
  • Anti-inflammatory Effects : Certain analogs have been reported to reduce inflammatory markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Properties : The compound's structural features may contribute to antibacterial and antifungal activities, as seen in related compounds that disrupt bacterial membranes or inhibit fungal growth.

Antitumor Activity

A study investigated the effects of brominated dioxin derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). It was found that these compounds induced apoptosis and showed a synergistic effect when combined with doxorubicin, enhancing therapeutic efficacy while potentially reducing side effects .

Anti-inflammatory Mechanism

In another research project focusing on anti-inflammatory properties, derivatives were tested for their ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages. The results indicated that specific structural modifications enhanced their efficacy as anti-inflammatory agents .

Antimicrobial Activity

Research on related pyrazole derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism involved disrupting bacterial cell membranes, leading to cell lysis . This suggests that this compound could possess similar antimicrobial properties.

Data Table: Summary of Biological Activities

Activity TypeTest CompoundResult Summary
AntitumorBrominated dioxin derivativesSignificant cytotoxicity in MCF-7 and MDA-MB-231
Anti-inflammatoryDioxin analogsInhibition of NO and TNF-α production
AntimicrobialPyrazole derivativesEffective against various bacterial strains

Q & A

Basic Questions

Q. What are the recommended synthetic pathways for N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine?

  • Methodology :

Benzodioxin Core Synthesis : Start with catechol derivatives to construct the 2,3-dihydrobenzo[b][1,4]dioxin scaffold via cyclization with ethylene dihalides or epoxides under basic conditions (e.g., K2_2CO3_3) .

Bromination : Introduce bromine at the 7-position using electrophilic brominating agents (e.g., Br2_2/FeBr3_3 or NBS in acetic acid) .

Methyl-Ethanamine Attachment : Employ reductive amination or nucleophilic substitution (e.g., reacting 7-bromo-6-(bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine with ethanamine in DMF at 80°C) .

  • Key Considerations : Optimize reaction stoichiometry and solvent polarity to minimize side products like di-substituted amines.

Q. How should researchers characterize this compound structurally?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C7, methylene protons in the ethanamine chain at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ for C11_{11}H14_{14}BrNO2_2) and isotopic patterns consistent with bromine .
  • IR Spectroscopy : Identify N-H stretching (~3300 cm1^{-1}) and C-Br vibrations (~600 cm1^{-1}) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Screening Approaches :

  • Enzyme Inhibition Assays : Test against monoamine oxidases (MAOs) or cytochrome P450 isoforms via fluorometric/colorimetric substrates .
  • Antimicrobial Susceptibility : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) due to bromine’s known biocidal properties .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC50_{50} values .

Advanced Questions

Q. How does the bromine substituent influence reactivity in nucleophilic substitution reactions?

  • Mechanistic Insights :

  • Bromine at C7 activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. The methyl-ethanamine side chain may sterically hinder reactions at C6 .
  • Experimental Design : Compare reaction rates with non-brominated analogs using kinetic studies (e.g., SNAr with NaN3_3 in DMSO, monitored via HPLC) .
    • Data Interpretation : Lower reactivity in polar aprotic solvents may suggest dominant steric effects over electronic activation .

Q. What structure-activity relationships (SAR) are observed in analogs with modified benzodioxin rings?

  • Comparative Analysis :

  • Electron-Withdrawing Groups : 7-Bromo derivatives (as in ) show enhanced metabolic stability compared to 7-methoxy analogs due to reduced CYP450-mediated oxidation .
  • Substitution Position : 6-Methyl-ethanamine (vs. 6-allyl) improves solubility but reduces affinity for serotonin receptors in docking studies .
    • Table : SAR Trends in Analogs
ModificationBioactivity (IC50_{50}, μM)Solubility (mg/mL)
7-Bromo12.5 (MAO-A)0.8
7-Methoxy28.9 (MAO-A)1.5
6-Allyl>100 (MAO-A)0.3

Q. Which techniques are optimal for studying its interactions with biological targets?

  • Biophysical Methods :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) to immobilized receptors (e.g., 5-HT2A_{2A}) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions .
  • Molecular Dynamics Simulations : Predict binding modes using homology models of target proteins (e.g., G-protein-coupled receptors) .

Q. How does the compound’s stability vary under physiological conditions?

  • Stability Studies :

  • pH-Dependent Degradation : Incubate in buffers (pH 1–9) at 37°C; monitor via HPLC for hydrolytic cleavage of the ethanamine chain (e.g., half-life <6 hours at pH 1) .
  • Photolytic Stability : Expose to UV-Vis light (300–800 nm) to assess bromine-mediated decomposition (e.g., >90% degradation after 24 hours under UVB) .

Q. What strategies are effective for resolving enantiomers of this chiral compound?

  • Chiral Separation :

  • HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase; resolution factor (Rs_s) >1.5 .
  • Enzymatic Kinetic Resolution : Employ lipases (e.g., Candida antarctica) in organic solvents to selectively acylate one enantiomer .

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